![molecular formula C14H17F2NO2 B2677078 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2325361-76-8](/img/structure/B2677078.png)
1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which may lead to increased levels of dopamine in the brain. This increase in dopamine levels may result in improved cognitive function and may have potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has significant effects on biochemical and physiological processes. It has been shown to increase dopamine levels in the brain, which may lead to improved cognitive function. It has also been shown to have anxiolytic effects, which may have potential therapeutic applications for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is its potential as a scaffold for designing new compounds with improved pharmacological properties. However, its limitations include its relatively high cost and limited availability, which may hinder its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One potential area of research is the development of new compounds based on this scaffold with improved pharmacological properties. Another area of research is the investigation of its potential therapeutic applications for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of 3-methoxyphenylacetic acid with 4,4-difluoropiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has potential applications in various fields of scientific research. One of its main uses is in the development of new drugs due to its ability to act as a scaffold for designing new compounds with improved pharmacological properties. It has also been studied for its potential as a ligand for various receptors, including the dopamine transporter, sigma-1 receptor, and the serotonin transporter.
properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-4-2-3-11(9-12)10-13(18)17-7-5-14(15,16)6-8-17/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYTXNPODHYRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one |
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